molecular formula C8H8BrNO2 B572839 (2-Amino-4-bromophenyl)acetic acid CAS No. 1261684-16-5

(2-Amino-4-bromophenyl)acetic acid

Cat. No. B572839
M. Wt: 230.061
InChI Key: FJLGJOJCDAVQDF-UHFFFAOYSA-N
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Description

“(2-Amino-4-bromophenyl)acetic acid” is a compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a yellow to brown solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

The molecular structure of “(2-Amino-4-bromophenyl)acetic acid” can be represented by the InChI code: 1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) .


Chemical Reactions Analysis

Amines, such as “(2-Amino-4-bromophenyl)acetic acid”, can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .


Physical And Chemical Properties Analysis

“(2-Amino-4-bromophenyl)acetic acid” is a yellow to brown solid . The exact physical properties such as density, boiling point, and melting point are not specified .

Safety And Hazards

Safety data sheets recommend wearing approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection when handling this compound . It is also advised to store the compound in a locked up and well-ventilated place .

Future Directions

While specific future directions for “(2-Amino-4-bromophenyl)acetic acid” are not available, indole derivatives, which are structurally similar, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(2-amino-4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGJOJCDAVQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-bromophenyl)acetic acid

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